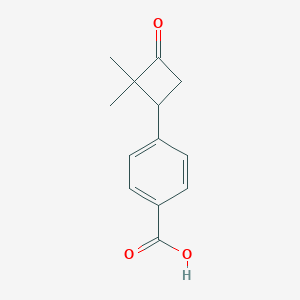

4-(2,2-Dimethyl-3-oxocyclobutyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

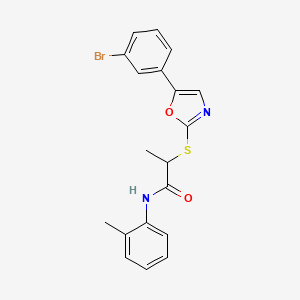

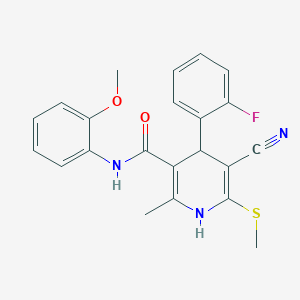

“4-(2,2-Dimethyl-3-oxocyclobutyl)benzoic acid” is a chemical compound with the CAS Number: 2503205-02-3 . It has a molecular weight of 218.25 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C13H14O3/c1-13(2)10(7-11(13)14)8-3-5-9(6-4-8)12(15)16/h3-6,10H,7H2,1-2H3,(H,15,16) .Physical and Chemical Properties Analysis

This compound is a powder . It has a storage temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

Enhanced Lithium Ion Transport in Polymer Electrolytes

- Research by Michael et al. (1997) explored using esters of benzene 1,2 dicarboxylic acids, such as dimethyl phthalate, as plasticizers in high molecular weight poly(ethylene oxide)–LiClO4 matrix to improve the ionic conductivity of polymer–salt complex. This work is significant for the development of solid polymer electrolytes with enhanced lithium ion transport, which is crucial for lithium-ion batteries (Michael, Jacob, Prabaharan, & Radhakrishna, 1997).

Advanced Materials in Polymer Synthesis

- Mayershofer, Nuyken, and Buchmeiser (2006) utilized benzoic acid esters in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization of 1,6-Heptadiynes. This research contributes to the advancement of materials chemistry, particularly in creating block and tristar copolymers (Mayershofer, Nuyken, & Buchmeiser, 2006).

Development of Novel Fluorescence Probes

- Setsukinai et al. (2003) designed novel fluorescence probes using derivatives of benzoic acid. These probes can selectively detect highly reactive oxygen species, contributing significantly to the study of oxidative stress in biological systems (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Metal-Organic Frameworks (MOFs) Synthesis

- Webber et al. (2017) discussed the role of a benzoic acid modulator in the synthesis of phase-pure NU-1000, a mesoporous MOF. This research is vital for the development of MOFs with specific properties, useful in applications like gas storage, separation, and catalysis (Webber, Liu, Desai, Lu, Truhlar, & Penn, 2017).

Anion Recognition and Selectivity

- Hou and Kobiro (2006) demonstrated the use of 4-(N,N-dimethylamino)benzoic acid for anion recognition in acetonitrile. The research highlighted the molecule's affinity and selectivity towards certain divalent anions, contributing to the field of supramolecular chemistry and anion recognition (Hou & Kobiro, 2006).

Thermal and Rheological Properties of Polymers

- Gorodov et al. (2018) studied the thermal and rheological properties of polydimethylsiloxanes modified with benzoic acid fragments. This research is important for understanding and improving the properties of silicone-based materials (Gorodov, Tikhonov, Buzin, Vasil’ev, Milenin, Shragin, Papkov, & Muzafarov, 2018).

Liquid Crystalline Properties

- Kato, Jin, Kaneuchi, and Uryu (1993) investigated the effect of molecular orientation on the stability of hydrogen-bonded benzoic acid dimers in liquid-crystalline benzoic acid derivatives. This study contributes to the field of liquid crystal research, which is relevant for display technologies (Kato, Jin, Kaneuchi, & Uryu, 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Properties

IUPAC Name |

4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(2)10(7-11(13)14)8-3-5-9(6-4-8)12(15)16/h3-6,10H,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUUVUCNBXMKJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)C2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2477432.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2477436.png)

![[(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2477439.png)

![1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2477446.png)

![5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide](/img/structure/B2477449.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477452.png)